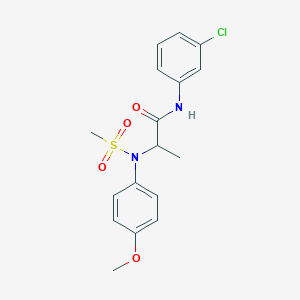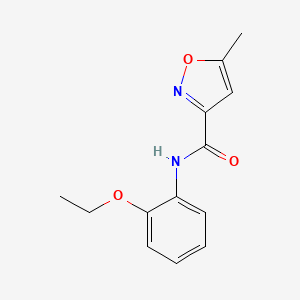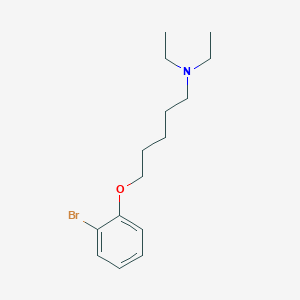![molecular formula C31H34N4O6 B5127081 3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)
3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid, commonly known as DABA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DABA is a type of bis-benzamide derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
DABA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and molecular biology. In drug discovery, DABA has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth, making DABA a potential anticancer agent. In cancer research, DABA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DABA has been used as a fluorescent probe for the detection of DNA and RNA in molecular biology applications.
作用机制
The mechanism of action of DABA involves its interaction with DNA topoisomerase II. DABA binds to the enzyme and prevents it from carrying out its normal function of relieving the torsional strain that is generated during DNA replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, which triggers the activation of the DNA damage response pathway and ultimately leads to cell death.
Biochemical and Physiological Effects
DABA has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA topoisomerase II activity, the induction of apoptosis in cancer cells, and the detection of DNA and RNA in molecular biology applications. Additionally, DABA has been shown to have low toxicity and good bioavailability, making it an attractive compound for further research.
实验室实验的优点和局限性
One of the main advantages of using DABA in lab experiments is its high purity and yield, which makes it easy to work with and ensures reproducibility of results. Additionally, DABA has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in in vitro and in vivo studies. However, one limitation of using DABA in lab experiments is its relatively high cost compared to other compounds. Additionally, the precise mechanism of action of DABA is still not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for research on DABA. One area of interest is the development of DABA derivatives with improved potency and selectivity for DNA topoisomerase II inhibition. Additionally, further studies are needed to fully understand the mechanism of action of DABA and its potential applications in cancer research and drug discovery. Finally, the use of DABA as a fluorescent probe for the detection of DNA and RNA in molecular biology applications is an area that warrants further investigation.
合成方法
DABA is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with an acid chloride derivative of 2,2-dimethylpropanoic acid. The reaction results in the formation of a bis-amide intermediate, which is then further reacted with a second acid chloride derivative of 4-aminobenzoic acid to form the final product, DABA. The synthesis method of DABA has been optimized to achieve high yields and purity, making it an ideal compound for scientific research applications.
属性
IUPAC Name |
3,5-bis[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6/c1-30(2,3)28(40)34-21-11-7-18(8-12-21)25(36)32-23-15-20(27(38)39)16-24(17-23)33-26(37)19-9-13-22(14-10-19)35-29(41)31(4,5)6/h7-17H,1-6H3,(H,32,36)(H,33,37)(H,34,40)(H,35,41)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIUBMVGPPMABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)


![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)

![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)